(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol
Description
(3R,4R)-4-(3-Fluorophenoxy)oxolan-3-ol is a fluorinated cyclic ether derivative characterized by a tetrahydrofuran (oxolane) backbone with a 3-fluorophenoxy substituent at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry (3R,4R) is critical for its molecular interactions, particularly in pharmaceutical contexts where enantiomeric purity often dictates bioactivity.
Properties
CAS No. |
2007257-95-4; 2271741-72-9 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.193 |
IUPAC Name |
(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol |
InChI |
InChI=1S/C10H11FO3/c11-7-2-1-3-8(4-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
VBPUFAZMOXGZKW-NXEZZACHSA-N |
SMILES |
C1C(C(CO1)OC2=CC(=CC=C2)F)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and an appropriate oxirane derivative.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) to deprotonate the phenol, followed by nucleophilic substitution to introduce the oxirane ring.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fluorophenoxy vs.
- Hydroxyl vs.
Stereochemical Considerations
- The (3R,4R) configuration of the target compound contrasts with the (3S,4R) or (3R,4S) configurations seen in analogs like (3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol and (3R,4S)-4-{4-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol . These stereochemical differences can significantly impact pharmacokinetics and target specificity.
Research Findings and Challenges
- Synthesis Challenges : Derivatives like (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol are discontinued due to synthetic complexity, emphasizing the need for optimized routes for the target compound .
- Biological Data Gaps : While clofarabine and gemcitabine (C₉H₁₁F₂N₃O₄) have well-established mechanisms, the target compound lacks direct preclinical or clinical data, necessitating further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
